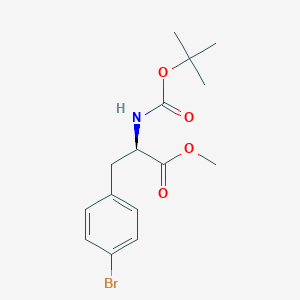

Boc-4-bromo-D-phenylalanine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

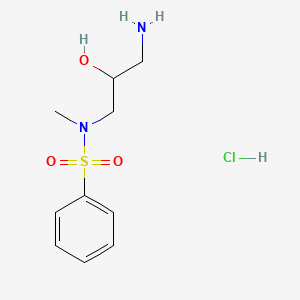

Boc-4-bromo-D-phenylalanine methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an amino acid derivative that has a bromine atom attached to the phenylalanine side chain. The compound is also known as Boc-4-bromo-D-Phe-OMe, and it has been used in various scientific studies to investigate its biological and chemical properties.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Cross-Coupling Reactions

The enantiomerically enriched BOC-protected (4-pinacolylborono)phenylalanine methyl ester is utilized in Suzuki-Miyaura coupling reactions with aromatic halides and triflates, producing enantiomerically enriched 4-substituted phenylalanine derivatives. This method showcases the compound's role in synthesizing phenylalanine derivatives with specific chiralities, which are crucial in drug development and biological studies (Firooznia et al., 1999).

Radioiodination for Peptide Synthesis

N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester is synthesized from N-Boc-p-iodo-L-phenylalanine, aimed at creating a phenylalanine derivative that can be radioiodinated and used directly in peptide synthesis. This demonstrates the compound's importance in preparing radiolabeled phenylalanine derivatives for biomedical research and diagnostic purposes (Wilbur et al., 1993).

Large-Scale Synthesis for Pharmaceutical Intermediates

The synthesis route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up highlights the compound's utility in manufacturing processes. This process involves asymmetric hydrogenation and is critical for producing pharmaceutical intermediates at a large scale, demonstrating the scalability of synthetic approaches utilizing Boc-protected amino acids (Fox et al., 2011).

Methacrylate Polymers Containing Amino Acid Moieties

The polymerization of methacrylate containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester , through the reversible addition–fragmentation chain transfer (RAFT) process, showcases innovative applications in material science. These well-defined amino acid-based polymers with controlled molecular weight and structure have potential applications in drug delivery systems, highlighting the compound's versatility beyond traditional peptide synthesis (Kumar et al., 2012).

Comparative Study on Peptide Coupling Methods

A comparative study involving Boc-protected amino acid derivatives in modern coupling reactions emphasizes the compound's significance in peptide chemistry, particularly in optimizing coupling strategies for producing peptides with hindered or complex structures. This research aids in understanding the efficiency of different coupling methods, directly impacting peptide synthesis' efficacy and yield (Spencer et al., 2009).

Propiedades

IUPAC Name |

methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQRJWLHKSHPZ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2799623.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)